molecular formula C10H11BrO2 B2652155 Methyl 3-bromo-2,4-dimethylbenzoate CAS No. 151859-37-9

Methyl 3-bromo-2,4-dimethylbenzoate

Cat. No.: B2652155
CAS No.: 151859-37-9
M. Wt: 243.1
InChI Key: BDSPQXLUCOPAHB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,4-dimethylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 4 on the benzene ring are replaced by a bromine atom and two methyl groups, respectively. The compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2,4-dimethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2,4-dimethylbenzoic acid followed by esterification. The bromination reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The reaction conditions are optimized for high yield and purity, and the processes are carried out in reactors designed for efficient mixing and heat transfer. The final product is purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,4-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Reduction: The major product is 3-bromo-2,4-dimethylbenzyl alcohol.

    Oxidation: The major products are 3-bromo-2,4-dimethylbenzoic acid and its derivatives.

Scientific Research Applications

Methyl 3-bromo-2,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving substitution and coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a building block for medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,4-dimethylbenzoate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the methyl groups are oxidized to carboxylic acids through the transfer of oxygen atoms.

Comparison with Similar Compounds

Methyl 3-bromo-2,4-dimethylbenzoate can be compared with other similar compounds such as:

    Methyl 3-bromo-4-methylbenzoate: Similar structure but with a different position of the methyl group.

    Methyl 3-bromo-2,5-dimethylbenzoate: Similar structure but with a different position of the methyl groups.

    Methyl 3-bromo-2,6-dimethylbenzoate: Similar structure but with a different position of the methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis.

Properties

IUPAC Name

methyl 3-bromo-2,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSPQXLUCOPAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151859-37-9
Record name Methyl 3-bromo-2,4-dimethylbenzoate
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